N-Glycylglycyl-S-acetylcysteamine trifluoroacetate
Description
It functions as a prodrug, releasing cysteamine—a thiol compound with radioprotective properties—upon enzymatic deacetylation. The compound was developed as part of a series of S-acetylcysteamine and cystamine derivatives to enhance radioprotective efficacy while reducing systemic toxicity. Its trifluoroacetate salt improves solubility and stability, facilitating purification and formulation .
The compound’s mechanism involves scavenging free radicals and mitigating oxidative damage caused by ionizing radiation .
Properties
CAS No. |
97314-22-2 |
|---|---|
Molecular Formula |
C10H16F3N3O5S |
Molecular Weight |
347.31 g/mol |
IUPAC Name |
S-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15N3O3S.C2HF3O2/c1-6(12)15-3-2-10-8(14)5-11-7(13)4-9;3-2(4,5)1(6)7/h2-5,9H2,1H3,(H,10,14)(H,11,13);(H,6,7) |
InChI Key |
JZVKQMHIBQODIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCNC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Glycylglycyl-S-acetylcysteamine trifluoroacetate involves multiple steps. The primary synthetic route includes the following steps:
Formation of Glycylglycine: Glycine is reacted with another glycine molecule to form glycylglycine.
Acetylation: The glycylglycine is then acetylated using acetic anhydride to form N-acetylglycylglycine.
Thioester Formation: N-acetylglycylglycine is reacted with cysteamine to form N-acetylcysteamine.
Trifluoroacetate Addition: Finally, the compound is treated with trifluoroacetic acid to form this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate has several scientific research applications:
Radiobiology: It is used as a radioprotective agent to protect normal tissues during radiation therapy.
Biochemistry: The compound is used in studies involving thiol-disulfide exchange reactions.
Pharmacology: It is investigated for its potential therapeutic effects in reducing radiation-induced damage.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Glycylglycyl-S-acetylcysteamine trifluoroacetate involves its interaction with cellular thiols. The compound can donate its thiol group to protect cellular components from oxidative damage. It also interacts with molecular targets involved in the cellular response to radiation, thereby reducing radiation-induced damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate is structurally and functionally distinct from related compounds. Below is a detailed comparison:
Structural Analogues
2.1.1 N-Glycyl-S-acetylcysteamine Trifluoroacetate
- Structure : Contains a single glycyl (Gly) residue instead of the glycylglycine (Gly-Gly) chain.
- Activity : Exhibited lower radioprotective efficacy (DRF) and higher toxicity in mice compared to the glycylglycyl derivative.
- Status: Discontinued, as noted in supplier catalogs (CymitQuimica, 2025), likely due to inferior pharmacological performance .
2.1.2 N,N'-(Dipeptidyl)cystamine Salts
- Structure : Cystamine (disulfide-linked diamine) core with dipeptide chains.
- Activity : Generally showed higher toxicity than S-acetylcysteamine derivatives, limiting their therapeutic utility .
Functional Analogues
2.2.1 Cysteamine Hydrochloride
- Structure : Free thiol form without peptide or acetyl modifications.
- Activity : Rapidly absorbed but associated with severe gastrointestinal toxicity, necessitating frequent dosing. The S-acetylcysteamine derivatives, including the glycylglycyl-TFA compound, provide sustained release and reduced toxicity .
2.2.2 Tachyplesin I Trifluoroacetate
- Structure : Antimicrobial peptide with a TFA counterion.
- Relevance : Highlights the common use of TFA salts in peptide chemistry to enhance solubility, though its application (antimicrobial) differs from radioprotection .
Data Table: Key Comparative Parameters
Research Findings
- Superior Efficacy of Glycylglycyl Derivative : The 1989 study by Oiry et al. identified N-glycylglycyl-S-acetylcysteamine TFA as the most promising candidate in its series, with a higher DRF and lower acute toxicity than the glycyl analogue. This suggests that extending the peptide chain enhances target engagement or metabolic stability .
- Role of Trifluoroacetate : TFA salts are widely used in peptide synthesis for improved solubility and chromatographic purification. However, environmental concerns exist due to TFA’s persistence in ecosystems, with precipitation fluxes reaching ~98 tonnes/year in Germany .
- Commercial Discontinuation : The discontinuation of N-glycyl-S-acetylcysteamine TFA () aligns with its poorer pharmacological profile, underscoring the glycylglycyl derivative’s advantages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
